6-Diallylamino-1,3,5-triazine-2,4-dithiol
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Overview
Description
6-Diallylamino-1,3,5-triazine-2,4-dithiol is an organic compound belonging to the triazine family. This compound is known for its unique structure, which includes a triazine ring substituted with diallylamino and dithiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions . The process involves multiple steps, including nucleophilic substitution and thiolation reactions.
Industrial Production Methods
Industrial production of 6-diallylamino-1,3,5-triazine-2,4-dithiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .
Chemical Reactions Analysis
Types of Reactions
6-Diallylamino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The diallylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiol groups results in the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
6-Diallylamino-1,3,5-triazine-2,4-dithiol has diverse applications in scientific research:
Chemistry: It is used as a corrosion inhibitor for metals such as aluminum and magnesium. The compound forms a protective film on the metal surface, preventing corrosion.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Mechanism of Action
The mechanism of action of 6-diallylamino-1,3,5-triazine-2,4-dithiol involves its interaction with metal surfaces and biological targets:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents oxidation and corrosion.
Antimicrobial Activity: The dithiol groups can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Drug Delivery: The compound can form stable complexes with metal ions, facilitating targeted delivery of therapeutic agents.
Comparison with Similar Compounds
6-Diallylamino-1,3,5-triazine-2,4-dithiol can be compared with other triazine derivatives:
6-Dibutylamino-1,3,5-triazine-2,4-dithiol: Similar in structure but with different alkyl groups, affecting its solubility and reactivity.
6-Mercapto-1,3,5-triazine-2,4-dithiol: Lacks the diallylamino groups, resulting in different chemical properties and applications.
2,4-Diamino-6-diallylamino-1,3,5-triazine:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
Molecular Formula |
C9H12N4S2 |
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Molecular Weight |
240.4 g/mol |
IUPAC Name |
6-[bis(prop-2-enyl)amino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H12N4S2/c1-3-5-13(6-4-2)7-10-8(14)12-9(15)11-7/h3-4H,1-2,5-6H2,(H2,10,11,12,14,15) |
InChI Key |
DWIJFAKFTNPZBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
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